3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol
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Overview
Description
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is an organic compound characterized by a cyclohexene ring, two phenyl groups, and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol typically involves the reaction of cyclohexene with diphenylmethanol under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the cyclohexene to the diphenylmethanol, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.
Diphenylmethanol: Contains two phenyl groups and a hydroxyl group but lacks the cyclohexene ring.
Cyclohex-1-en-1-ylpropionates: Compounds with a similar cyclohexene ring structure but different functional groups.
Uniqueness
3-(Cyclohex-1-en-1-yl)-2,2-diphenylpropan-1-ol is unique due to its combination of a cyclohexene ring, two phenyl groups, and a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H24O |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-2,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H24O/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h2-3,6-10,12-15,22H,1,4-5,11,16-17H2 |
InChI Key |
HSPTVBLKXHAKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CC(CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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